5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methylbenzenesulfonamide
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Overview
Description
5-{4-[(3-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazine core, substituted with a 3-bromophenyl group and a sulfonamide moiety, making it a versatile candidate for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the phthalazine core, followed by the introduction of the 3-bromophenyl group through a nucleophilic aromatic substitution reaction. The sulfonamide group is then introduced using sulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process would likely include steps such as:
Formation of the phthalazine core: Utilizing a condensation reaction between hydrazine and a suitable phthalic anhydride derivative.
Introduction of the 3-bromophenyl group: Conducted via a nucleophilic aromatic substitution reaction.
Sulfonamide formation: Achieved by reacting the intermediate with sulfonyl chloride in the presence of a base.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(3-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{4-[(3-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{4-[(3-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrazoline derivatives: Exhibiting antibacterial, antifungal, and antioxidant activities.
Uniqueness
5-{4-[(3-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of a phthalazine core with a 3-bromophenyl group and a sulfonamide moiety, which may confer distinct biological and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C33H33BrN4O4S |
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Molecular Weight |
661.6 g/mol |
IUPAC Name |
5-[4-(3-bromoanilino)phthalazin-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C33H33BrN4O4S/c1-4-41-29-16-14-23(19-30(29)42-5-2)17-18-35-43(39,40)31-20-24(15-13-22(31)3)32-27-11-6-7-12-28(27)33(38-37-32)36-26-10-8-9-25(34)21-26/h6-16,19-21,35H,4-5,17-18H2,1-3H3,(H,36,38) |
InChI Key |
YYWPVSPCUBIRFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC(=CC=C5)Br)C)OCC |
Origin of Product |
United States |
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